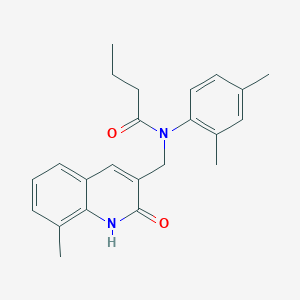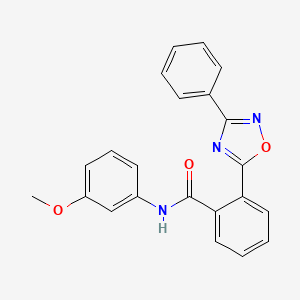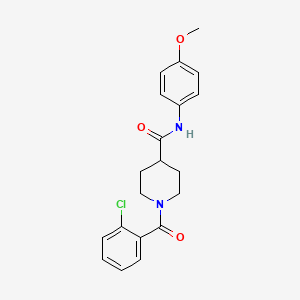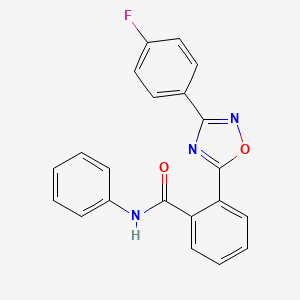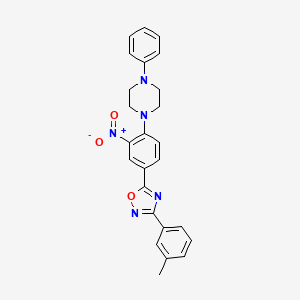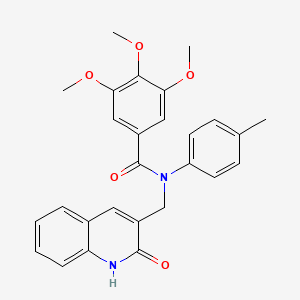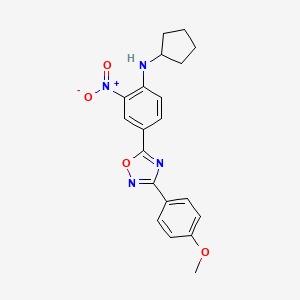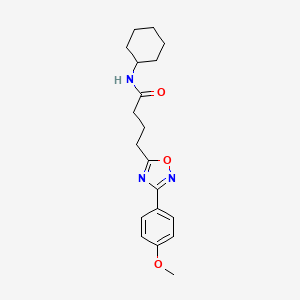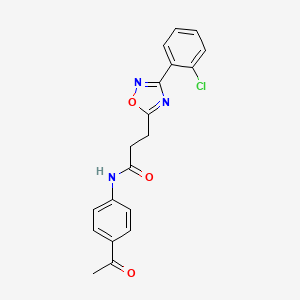
N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to act as a selective agonist for metabotropic glutamate receptors, which are involved in regulating synaptic transmission and plasticity. This compound has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide varies depending on the specific application. In neuroscience, this compound acts as a selective agonist for metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. This compound binds to the receptor and activates downstream signaling pathways, leading to changes in synaptic strength and plasticity. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by regulating the expression of various genes involved in cell cycle control and apoptosis. In immunology, this compound inhibits the production of pro-inflammatory cytokines by modulating the activity of transcription factors involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the specific application. In neuroscience, this compound has been shown to enhance synaptic transmission and plasticity, leading to changes in learning and memory. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to cell death and inhibition of tumor growth. In immunology, this compound inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its selectivity for metabotropic glutamate receptors, which allows for the specific modulation of synaptic transmission and plasticity. Another advantage is its potential anti-cancer properties, which make it a promising candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Zukünftige Richtungen
There are many future directions for N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide research, including the development of novel therapeutic applications in neuroscience, cancer research, and immunology. In neuroscience, this compound could be used to investigate the role of metabotropic glutamate receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. In cancer research, this compound could be used to develop novel anti-cancer therapies that target specific signaling pathways involved in cell proliferation and apoptosis. In immunology, this compound could be used to develop novel anti-inflammatory therapies that target specific cytokines involved in the immune response. Overall, this compound is a promising compound that has the potential to contribute to the development of novel therapeutic applications in various fields of research.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with 2-chlorobenzoyl chloride in the presence of triethylamine to form the intermediate 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 3-bromo-propanoyl chloride to yield this compound.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12(24)13-6-8-14(9-7-13)21-17(25)10-11-18-22-19(23-26-18)15-4-2-3-5-16(15)20/h2-9H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRJPKSROVWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

